N-methyl-N-[(E)-1,3-thiazol-2-yldiazenyl]methanamine
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Overview
Description
N-methyl-N-[(E)-1,3-thiazol-2-yldiazenyl]methanamine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-[(E)-1,3-thiazol-2-yldiazenyl]methanamine can be synthesized through several methods. One common method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, which yields 5-arylthiazoles . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) under mild reaction conditions . Additionally, practical Cu-catalyzed oxidative processes can achieve the synthesis of thiazoles from simple aldehydes, amines, and elemental sulfur in the presence of molecular oxygen as a green oxidant .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using efficient and cost-effective methods. For example, the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, is widely used in industrial settings due to its simplicity and high yield . Other methods include the use of palladium-catalyzed direct arylation of thiazole derivatives with aryl bromides, which allows for the efficient production of thiazole compounds on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(E)-1,3-thiazol-2-yldiazenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiazole derivatives into thiazolines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolines, and various substituted thiazole derivatives .
Scientific Research Applications
N-methyl-N-[(E)-1,3-thiazol-2-yldiazenyl]methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of thiazole233dimethyltriazenyl involves its interaction with molecular targets and pathways within biological systems. The compound can activate or inhibit specific enzymes and receptors, leading to various physiological effects. For example, thiazole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, thiazole compounds can modulate neurotransmitter systems, contributing to their potential use in the treatment of neurological disorders .
Comparison with Similar Compounds
N-methyl-N-[(E)-1,3-thiazol-2-yldiazenyl]methanamine can be compared with other similar compounds, such as:
Imidazoles: Similar to thiazoles but contain two nitrogen atoms in the ring.
Oxazoles: Contain one oxygen and one nitrogen atom in the ring.
Isothiazoles: Isomeric with thiazoles but have the sulfur and nitrogen atoms in different positions.
The uniqueness of thiazole233dimethyltriazenyl lies in its specific substitution pattern and the presence of the dimethyltriazenyl group, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
CAS No. |
120579-81-9 |
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Molecular Formula |
C5H8N4S |
Molecular Weight |
156.207 |
IUPAC Name |
N-methyl-N-[(E)-1,3-thiazol-2-yldiazenyl]methanamine |
InChI |
InChI=1S/C5H8N4S/c1-9(2)8-7-5-6-3-4-10-5/h3-4H,1-2H3/b8-7+ |
InChI Key |
HEGKKTSVQAROKG-BQYQJAHWSA-N |
SMILES |
CN(C)N=NC1=NC=CS1 |
Synonyms |
Thiazole, 2-(3,3-dimethyl-1-triazenyl)- (9CI) |
Origin of Product |
United States |
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